molecular formula C19H13NO6S2 B2992810 (Z)-2-hydroxy-4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 853904-17-3

(Z)-2-hydroxy-4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2992810
CAS No.: 853904-17-3
M. Wt: 415.43
InChI Key: YANZTHNNNORSGN-NVNXTCNLSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidine core conjugated with a benzylidene moiety and a substituted benzoic acid. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets.

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-13(17(23)24)14(21)9-12/h2-9,21H,1H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZTHNNNORSGN-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-hydroxy-4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that belongs to the thiazolidinone family, characterized by its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, and presents relevant data from various studies.

Chemical Structure and Properties

The compound features several functional groups:

  • Hydroxyl group : Contributes to solubility and potential hydrogen bonding.
  • Methoxycarbonyl group : Enhances reactivity and biological interactions.
  • Thiazolidinone moiety : Known for its pharmacological significance.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial6.25 µM
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acidAntibacterial12.5 µM

Studies have demonstrated that these compounds inhibit biofilm formation, a critical factor in chronic infections, particularly those caused by Staphylococcus aureus and other pathogens .

Anticancer Properties

The thiazolidinone structure has been linked to anticancer activity. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of aldose reductase, an enzyme involved in glucose metabolism. This inhibition can prevent the conversion of glucose to sorbitol, thereby reducing cellular damage associated with hyperglycemia . Additionally, studies on related thiazolidinones suggest they may inhibit protein tyrosine phosphatases, which are implicated in metabolic disorders like type 2 diabetes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazolidinone derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria with MIC values ranging from 6.25 µM to 25 µM .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound inhibited the growth of cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-(methoxycarbonyl) group likely increases electrophilicity at the thiazolidinone core, enhancing interactions with nucleophilic residues in enzymes . This contrasts with electron-donating groups (e.g., 4-dimethylamino in SS4 ), which reduce reactivity but improve solubility.
  • Heterocyclic Substituents: Indolylmethylene (5h) and thienylmethylene derivatives exhibit distinct activity profiles due to their ability to engage in hydrophobic and π-stacking interactions .
  • Halogenated Analogs: Fluorine (3-fluoro) and chlorine (4-chloro) substituents improve lipophilicity and cell permeability, critical for anticancer activity .

Physicochemical and Spectral Properties

  • Melting Points: Thiazolidinones with EWGs (e.g., nitro, methoxycarbonyl) exhibit higher melting points (>200°C) due to increased crystallinity .
  • Spectral Data: The target compound’s ¹H NMR would show a singlet for the methoxycarbonyl group at δ 3.8–4.0 ppm, distinct from indole NH protons (δ 10–12 ppm) in 5h .

Q & A

Basic Research Questions

Q. What is the optimized synthetic protocol for preparing (Z)-configured thioxothiazolidinone derivatives like this compound?

  • Methodological Answer : The compound can be synthesized via condensation of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with appropriate aldehydes. A typical procedure involves refluxing equimolar amounts of the aldehyde (e.g., 4-(methoxycarbonyl)benzaldehyde), thiosemicarbazide derivatives, sodium acetate, and chloroacetic acid in a mixed solvent system (e.g., DMF-acetic acid or acetic acid alone) for 1–4 hours. Post-reaction cooling, filtration, and recrystallization in acetic acid or ethanol yield the product .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

  • Methodological Answer : The Z-configuration is confirmed using 1H^1H NMR spectroscopy. The coupling constant (JJ) between the vinylic proton and the adjacent carbonyl group typically falls within 10–12 Hz for Z-isomers, compared to 14–16 Hz for E-isomers. Additional confirmation can be achieved via NOESY experiments to detect spatial proximity between the benzylidene proton and the thiazolidinone ring protons .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Elemental analysis (C, H, N) to verify purity.
  • UV-Vis spectroscopy to assess conjugation (λmax ~300–350 nm for thioxothiazolidinones).
  • FT-IR for functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>).
  • 1H^1H and 13C^13C NMR for structural elucidation.
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the benzylidene or benzoic acid moieties influence biological activity?

  • Methodological Answer : Substituent effects can be systematically studied via:

  • SAR (Structure-Activity Relationship) assays : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and test against target enzymes (e.g., α-glucosidase, tyrosine kinase).
  • Computational docking : Use software like AutoDock to predict binding affinities with active sites. For example, methoxycarbonyl groups may enhance hydrophobic interactions, while hydroxyl groups improve solubility .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or elemental analysis discrepancies)?

  • Methodological Answer :

  • Repeat synthesis and purification : Impurities from incomplete reactions or side products (e.g., E/Z isomer mixtures) can distort data.
  • Advanced NMR techniques : Use DEPT, HSQC, or COSY to resolve overlapping signals.
  • X-ray crystallography : Definitive structural confirmation if single crystals are obtainable .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace acetic acid with ethanol or DMF to enhance solubility.
  • Catalyst screening : Test piperidine or triethylamine as bases to accelerate condensation.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

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